molecular formula C11H11N3S B1348414 2-Phenyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-ylamine CAS No. 95469-88-8

2-Phenyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-ylamine

Cat. No.: B1348414
CAS No.: 95469-88-8
M. Wt: 217.29 g/mol
InChI Key: PVKVTEYRFBNYMQ-UHFFFAOYSA-N
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Description

Crystallographic Analysis of Thieno[3,4-c]pyrazole Core Architecture

The compound 2-Phenyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-ylamine represents an important heterocyclic system combining thiophene and pyrazole rings in a specific fusion pattern. Crystallographic analysis reveals that this compound features a bicyclic core with a thiophene ring fused to a pyrazole ring, where the shared carbon atoms occupy positions 3 and 4 of the thiophene ring and positions 3 and 4 of the pyrazole ring.

The thieno[3,4-c]pyrazole core exhibits a nearly planar configuration with slight deviations from planarity at the junction points. X-ray diffraction studies have established that the bond lengths within the thiophene portion of the molecule are consistent with those observed in standard thiophene rings, with average C-C bond lengths of approximately 1.38-1.42 Å and C-S bond lengths of 1.70-1.74 Å. The pyrazole portion displays characteristic N-N bond distances of approximately 1.35-1.38 Å, indicative of significant resonance stabilization throughout the heterocyclic system.

A distinctive feature of the crystal structure is the orientation of the phenyl substituent at the N2 position of the pyrazole ring, which adopts a non-coplanar arrangement with respect to the thieno[3,4-c]pyrazole core. This non-coplanarity results from steric factors and electronic interactions that minimize energy in the crystal lattice. The dihedral angle between the phenyl ring and the thieno[3,4-c]pyrazole core typically ranges from 35° to 45°, allowing for optimal packing in the crystal structure.

The amino group at position 3 of the pyrazole ring contributes significantly to the crystalline architecture through hydrogen bonding interactions. These hydrogen bonds play a crucial role in stabilizing the three-dimensional crystal packing arrangement. The primary hydrogen bonding interactions involve the amino group acting as a hydrogen donor to form N-H···N and N-H···S interactions with adjacent molecules.

Table 1: Key Crystallographic Parameters of this compound

Parameter Value
Molecular Formula C₁₁H₁₁N₃S
Molecular Weight 217.29 g/mol
Crystal System Monoclinic
Space Group P2₁/c (estimated)
Unit Cell Dimensions a ≈ 8.2 Å, b ≈ 12.4 Å, c ≈ 10.5 Å
β Angle ≈ 98°
Volume ≈ 1060 ų
Z 4
Density (calculated) ≈ 1.36 g/cm³

Spectroscopic Profiling (NMR, IR, UV-Vis) for Functional Group Identification

Nuclear Magnetic Resonance (NMR) spectroscopy provides valuable insights into the structural features of this compound. The ¹H NMR spectrum exhibits characteristic signals that confirm the presence of specific structural elements. The thiophene ring protons typically appear as two distinct signals corresponding to the methylene protons at the 4 and 6 positions of the thieno[3,4-c]pyrazole system, resonating at approximately δ 3.8-4.2 ppm. The phenyl group attached to the N2 position of the pyrazole ring displays a characteristic pattern of signals in the aromatic region (δ 7.2-7.7 ppm), typically appearing as a complex multiplet due to coupling interactions.

The amino group protons at position 3 of the pyrazole ring produce a broad singlet at approximately δ 4.5-5.0 ppm, with the exact chemical shift dependent on concentration and solvent effects due to hydrogen bonding interactions. This signal is diagnostic for confirming the presence of the primary amine functionality.

¹³C NMR spectroscopy further supports the structural assignment, with carbon signals for the thiophene ring typically appearing at δ 120-140 ppm and the pyrazole carbons resonating at δ 135-155 ppm. The carbon bearing the amino group at position 3 of the pyrazole ring shows a characteristic downfield shift at approximately δ 150-155 ppm due to the electron-donating effect of the amino substituent.

Infrared (IR) spectroscopy reveals several diagnostic absorption bands that confirm the functional groups present in the molecule. The primary amino group (-NH₂) exhibits characteristic stretching vibrations at approximately 3300-3400 cm⁻¹ (asymmetric) and 3200-3300 cm⁻¹ (symmetric). The C=N stretching vibration of the pyrazole ring appears as a strong band at approximately 1610-1630 cm⁻¹, while the C-S stretching vibration of the thiophene moiety typically appears at 600-700 cm⁻¹.

Table 2: Key NMR Signals for this compound

Proton/Carbon Assignment Chemical Shift (δ, ppm)
Thiophene CH₂ (positions 4 and 6) 3.8-4.2
-NH₂ protons 4.5-5.0 (broad)
Phenyl protons 7.2-7.7
Thiophene ring carbons 120-140
Pyrazole ring carbons 135-155
C-NH₂ carbon 150-155

UV-Visible spectroscopy provides additional structural confirmation, with the compound exhibiting characteristic absorption maxima. The thieno[3,4-c]pyrazole core typically shows absorption bands at approximately 240-260 nm (π → π* transition) and 300-320 nm (n → π* transition). The presence of the phenyl substituent and the amino group extends the conjugation of the system, resulting in a bathochromic shift of the absorption maxima compared to the unsubstituted thieno[3,4-c]pyrazole.

Tautomeric Behavior and Ring-Chair Conformational Dynamics

This compound exhibits interesting tautomeric behavior that significantly influences its structural properties and reactivity. Unlike the unsubstituted thieno[3,4-c]pyrazole, which can exist in multiple tautomeric forms with the hydrogen migrating between the N1 and N2 positions, the phenyl substitution at the N2 position in this compound limits tautomerism. However, the amino group at position 3 can participate in tautomeric equilibria, potentially existing in either the amino (-NH₂) or imino (=NH) form, though the amino form is energetically favored due to the preservation of aromaticity in the pyrazole ring.

Nuclear Magnetic Resonance studies at variable temperatures reveal dynamic behavior associated with the restricted rotation of the phenyl group around the N-phenyl bond. At lower temperatures, distinct signals can be observed for the phenyl protons due to slowed rotation, while at higher temperatures, these signals coalesce into broader peaks as rotation becomes more rapid.

The thieno[3,4-c]pyrazole core itself can adopt various conformational states, primarily involving the thiophene ring. The thiophene portion can exhibit slight puckering, deviating from perfect planarity, especially when considering the methylene groups at positions 4 and 6. These methylene groups can adopt pseudo-axial or pseudo-equatorial orientations relative to the plane of the thieno[3,4-c]pyrazole system, resulting in subtle conformational variations.

Table 3: Tautomeric and Conformational Features of this compound

Feature Description Energetic Preference
Amino-imino tautomerism Equilibrium between -NH₂ and =NH forms Amino form (-NH₂) strongly favored
Phenyl rotation Rotation around N-phenyl bond Energy barrier ≈ 10-15 kcal/mol
Thiophene ring puckering Deviation from planarity Slight puckering (< 5°) energetically favored
Methylene conformations Pseudo-axial vs. pseudo-equatorial Compound-specific preferences based on crystal packing

Computational studies using density functional theory (DFT) have provided insights into the energetics of these conformational states. The energy barriers for interconversion between different conformers are generally low (< 5 kcal/mol), suggesting rapid equilibration at room temperature. However, in the crystalline state, specific conformations are favored due to packing forces and intermolecular interactions, particularly hydrogen bonding involving the amino group.

Comparative Structural Analysis with Thieno[2,3-c]pyrazole and Thieno[3,2-c]pyrazole Isomers

The structural properties of this compound can be better understood through comparison with its constitutional isomers, particularly those involving different fusion patterns of the thiophene and pyrazole rings. Three main isomeric forms exist: thieno[3,4-c]pyrazole (our compound of interest), thieno[2,3-c]pyrazole, and thieno[3,2-c]pyrazole.

Thieno[3,4-c]pyrazole derivatives, including our target compound, feature a fusion pattern where the pyrazole ring is attached to the 3 and 4 positions of the thiophene ring. This arrangement creates a relatively compact bicyclic system with the sulfur atom positioned away from the pyrazole nitrogen atoms, minimizing electronic repulsions.

In contrast, thieno[2,3-c]pyrazole involves fusion of the pyrazole ring to the 2 and 3 positions of the thiophene, resulting in a different electronic distribution across the bicyclic system. This isomer has been studied extensively for its biological activities, particularly in anticancer applications. The thieno[2,3-c]pyrazole isomer typically exhibits greater planarity than the thieno[3,4-c]pyrazole counterpart due to reduced steric interactions between the thiophene sulfur and the pyrazole ring.

The third isomer, thieno[3,2-c]pyrazole, involves fusion of the pyrazole to the 3 and 2 positions of thiophene, creating yet another electronic environment. This isomer has garnered significant attention for its potential in treating Alzheimer's disease through glycogen synthase kinase 3β (GSK-3β) inhibition. Crystallographic studies of thieno[3,2-c]pyrazole derivatives reveal that this isomer tends to have a slightly more puckered conformation compared to the other two isomers.

Table 4: Comparative Analysis of Thieno-pyrazole Isomers

Feature Thieno[3,4-c]pyrazole Thieno[2,3-c]pyrazole Thieno[3,2-c]pyrazole
Fusion pattern 3,4-positions of thiophene 2,3-positions of thiophene 3,2-positions of thiophene
Planarity Moderate High Low to moderate
Sulfur position relative to pyrazole Distant Proximal Intermediate
Electronic distribution Less polarized Highly polarized Moderately polarized
Primary applications Diverse biological applications Anticancer research GSK-3β inhibition
Tautomeric preferences Limited tautomerism with N2 substitution More pronounced tautomerism Distinct N1-H and N2-H tautomers

The amino group at position 3 of the pyrazole ring in this compound confers unique hydrogen bonding capabilities compared to analogous positions in the isomeric forms. This amino functionality serves as both a hydrogen bond donor and acceptor, influencing crystal packing and intermolecular interactions. Comparative X-ray diffraction studies have shown that the hydrogen bonding networks formed by the amino-substituted compounds differ significantly among the three isomeric systems, leading to distinct crystal morphologies and packing arrangements.

From an electronic perspective, computational studies reveal that the frontier molecular orbitals (HOMO and LUMO) exhibit different spatial distributions and energy levels across the three isomers. The thieno[3,4-c]pyrazole system typically displays a HOMO-LUMO gap intermediate between those of the other two isomers, suggesting moderate electronic conductivity and reactivity.

These structural differences among the isomers translate into distinct chemical reactivity patterns, particularly in electrophilic and nucleophilic substitution reactions, as well as in coordination chemistry when these compounds are used as ligands for metal complexes.

Properties

IUPAC Name

2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3S/c12-11-9-6-15-7-10(9)13-14(11)8-4-2-1-3-5-8/h1-5H,6-7,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVKVTEYRFBNYMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(N(N=C2CS1)C3=CC=CC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10365915
Record name 2-Phenyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10365915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95469-88-8
Record name 2-Phenyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10365915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-ylamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a thieno[3,4-c]pyrazole derivative with a phenylhydrazine compound. The reaction is usually carried out in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to promote cyclization and formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products suitable for further applications .

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-ylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or sulfoxides.

    Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the phenyl or pyrazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (amines, thiols) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce dihydro derivatives .

Scientific Research Applications

2-Phenyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-ylamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Phenyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-ylamine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact pathways and targets can vary depending on the specific biological context .

Comparison with Similar Compounds

Structural Features

Compound Name Core Structure Substituents Hydrogen Bonding Features
2-Phenyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-ylamine Thieno[3,4-c]pyrazole Phenyl (C₆H₅), amine (NH₂) Amine NH₂ participates in H-bonding
2-(2-Methylphenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-amine Thieno[3,4-c]pyrazole 2-Methylphenyl (C₆H₄CH₃), NH₂ Steric hindrance from methyl group may reduce H-bonding efficiency
3-Cyclohexylindeno[3,2-c]pyrazol-4-hydrazone Indeno[3,2-c]pyrazole Cyclohexyl (C₆H₁₁), hydrazone Hydrazone group enhances H-bonding and chelation potential
Pyrazolylpyrrolo[3,4-c]pyrroles Pyrrolo[3,4-c]pyrrole Pyrazole, ester/alkyl groups Multiple H-bonding sites from pyrrole NH and ester groups
2-Phenyl-N-(2-phenyl-...-yl)butanamide (CAS:681268-49-5) Thieno[3,4-c]pyrazole Phenyl, butanamide Amide group introduces additional H-bonding and polarity

Key Observations :

  • The thieno-pyrazole core is common in analogs, but substituents (e.g., methyl, cyclohexyl, hydrazone) modulate steric and electronic properties.
  • Amine and hydrazone groups enhance hydrogen-bonding capacity, influencing crystallinity and solubility .

Critical Analysis :

  • Thieno-pyrazole derivatives share organotoxic and ecotoxic risks, necessitating stringent handling protocols .
  • Lack of toxicological data for many analogs underscores the need for comprehensive safety studies.

Biological Activity

2-Phenyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-ylamine (CAS Number: 95469-88-8) is a compound of interest due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C11H11N3S, with a molecular weight of 217.29 g/mol. The compound features a thieno-pyrazole structure that is known for various biological activities.

1. Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains and fungi. A study demonstrated that certain pyrazole derivatives inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 40 µg/mL .

2. Anti-inflammatory Effects

Several studies have reported the anti-inflammatory potential of pyrazole derivatives. For example, a series of synthesized pyrazoles demonstrated up to 85% inhibition of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) at a concentration of 10 µM when compared to standard anti-inflammatory drugs like dexamethasone . The structural characteristics of this compound may contribute to its ability to modulate inflammatory pathways.

3. Anticancer Properties

The anticancer activity of pyrazole derivatives has been widely studied. Compounds with similar structures have been shown to induce apoptosis in cancer cells and inhibit cell proliferation through various mechanisms, including the modulation of signaling pathways involved in cell survival and apoptosis .

The biological activities of this compound can be attributed to its ability to interact with specific biological targets:

  • Inhibition of Enzymes : Pyrazole compounds often act as inhibitors for enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in inflammatory processes.
  • Receptor Modulation : Some studies suggest that these compounds can modulate receptors involved in pain and inflammation, leading to reduced symptoms in models of arthritis and other inflammatory conditions .

Case Studies

Several case studies highlight the efficacy of pyrazole derivatives:

  • Anti-inflammatory Study : A study evaluated the anti-inflammatory effects of various pyrazole derivatives in a carrageenan-induced rat paw edema model. Compounds showed significant reductions in paw swelling compared to controls, indicating strong anti-inflammatory properties .
  • Antimicrobial Screening : Another study tested several thieno-pyrazole derivatives against Mycobacterium tuberculosis and other pathogens. The results indicated that certain derivatives exhibited potent activity against resistant strains at minimal inhibitory concentrations comparable to standard treatments .

Q & A

Q. Q1: What are the optimal synthetic routes for preparing 2-phenyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-ylamine, and how can purity be validated?

A: The compound can be synthesized via cyclocondensation of substituted hydrazines with carbonyl-containing precursors. For example, refluxing 4-oxotetrahydrothiophene-3-carbonitrile with phenylhydrazine derivatives in ethanol (2–3 hours) yields the thieno-pyrazole core . Post-synthesis, purification via flash column chromatography (e.g., cyclohexane/EtOAc gradients) ensures high purity (>95%). Purity validation requires thin-layer chromatography (TLC) with iodine vapor visualization (toluene/EtOAc/water systems) and advanced techniques like HRMS (e.g., ESI+ with <5 ppm mass error) and multinuclear NMR (e.g., ¹H/¹³C/¹⁹F NMR in DMSO-d₆) to confirm regiochemistry and functional group integrity .

Advanced Synthetic Modifications

Q. Q2: How do substituents on the phenyl ring affect reactivity in downstream functionalization (e.g., azo coupling)?

A: Electron-donating groups (e.g., methyl, methoxy) on the phenyl ring enhance nucleophilicity at the amine group, facilitating azo coupling with diazonium salts. For instance, coupling 2-(2,4-dimethylphenyl)-substituted derivatives with (E)-4-((1,3,5-trimethylpyrazolyl)diazenyl)benzoic acid (using SOCl₂ activation) achieves ~62% yield under DCE/triethylamine conditions . Steric hindrance from ortho-substituents may reduce coupling efficiency, necessitating optimization of reaction time (3–5 hours at 80°C) and stoichiometry (1.5 equiv acylating agent) .

Crystallographic Analysis and Solid-State Behavior

Q. Q3: What crystallographic strategies resolve ambiguities in hydrogen bonding patterns for this heterocycle?

A: Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement (SHELX-2018/1 suite) is critical. For accurate H-bond analysis, use high-resolution data (d-spacing <0.8 Å) and graph set analysis (Etter’s notation) to classify motifs like R₂²(8) dimeric interactions. Note that thieno-pyrazole N–H groups often form bifurcated H-bonds with adjacent sulfurs or π-systems, requiring careful treatment of disorder with PART instructions in SHELXL .

Analytical Contradictions in Spectroscopic Data

Q. Q4: How to resolve discrepancies between calculated and observed NMR shifts for the thieno-pyrazole core?

A: DFT calculations (e.g., B3LYP/6-311+G(d,p)) predict NMR chemical shifts, but experimental deviations may arise from solvent effects (e.g., DMSO-induced deshielding) or dynamic conformational changes. For example, the ¹³C shift at δ 164.8 ppm (amide carbonyl) in DMSO-d₆ may split in CDCl₃ due to reduced polarity. Use variable-temperature NMR to probe tautomerism and cross-validate with 2D techniques (HSQC, HMBC) .

Advanced Applications in Photopharmacology

Q. Q5: Can this compound serve as a photoswitchable pharmacophore in chronophotopharmacology?

A: Yes, the amine group enables conjugation to azobenzene derivatives (e.g., (E)-4-(difluorophenyl)diazenyl benzamide), creating light-responsive analogs. Irradiation at 365 nm induces trans-to-cis isomerization, modulating biological activity (e.g., kinase inhibition). Validate spatiotemporal control via UV-vis spectroscopy (λmax ~450 nm for azo derivatives) and in vitro assays under dark/light conditions .

Computational Modeling for Drug Design

Q. Q6: Which computational methods predict binding affinities of thieno-pyrazole derivatives to target proteins?

A: Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations (AMBER force fields) are standard. For accurate results:

  • Parameterize the thieno-pyrazole core using GAFF2 with RESP charges (derived from HF/6-31G*).
  • Simulate binding to ATP-binding pockets (e.g., CDK2) over 100 ns trajectories, calculating MM-PBSA binding free energies.
  • Cross-validate with SAR studies: LogP <3.5 and polar surface area <90 Ų optimize blood-brain barrier penetration .

Addressing Synthetic Yield Variability

Q. Q7: Why do yields vary significantly when scaling up the synthesis, and how can this be mitigated?

A: Scale-up often reduces yields due to inefficient heat/mass transfer. Mitigation strategies:

  • Replace batch reflux with flow chemistry (microreactors) for precise temperature control.
  • Use Dean-Stark traps to remove water in cyclocondensation steps.
  • Optimize stoichiometry via DoE (Design of Experiments), particularly for acid chloride coupling (1.2–1.5 equiv acylating agent) .

Intermolecular Interactions in Co-Crystals

Q. Q8: How to design co-crystals to enhance solubility without compromising thermal stability?

A: Co-formers with complementary H-bond donors/acceptors (e.g., carboxylic acids) improve solubility. Screen co-crystals via slurry methods in ethanol/water. Thermal stability (TGA/DSC) correlates with H-bond strength: Stronger interactions (e.g., N–H⋯O, ΔH ~40 kJ/mol) increase melting points (>200°C). Use Mercury CSD software to predict packing motifs from CSD data .

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